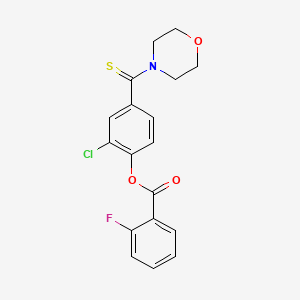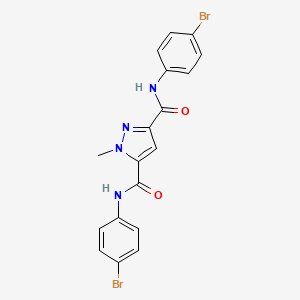![molecular formula C22H22BrN3O B3437367 2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B3437367.png)
2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline
説明
2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline, also known as BPIQ, is a synthetic chemical compound that belongs to the class of quinoline derivatives. It was first synthesized in the early 2000s and has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The exact mechanism of action of 2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline has been shown to exhibit low toxicity and high selectivity towards cancer cells. It has also been shown to have a good pharmacokinetic profile, with a relatively long half-life and good bioavailability. In addition, 2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline has been shown to inhibit the growth of multidrug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs.
実験室実験の利点と制限
One of the main advantages of 2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline is its ease of synthesis, which makes it readily available for use in laboratory experiments. It also exhibits good stability and solubility in various solvents, making it easy to handle and manipulate. However, one of the limitations of 2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline is its relatively low fluorescence quantum yield, which may limit its use as a fluorescent probe in some applications.
将来の方向性
There are several potential future directions for the use of 2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline in scientific research. One area of interest is the development of new anticancer drugs based on 2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline and its derivatives. Another area of interest is the use of 2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline as a fluorescent probe for the detection of metal ions in biological and environmental samples. Additionally, the use of 2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline as a building block for the synthesis of new fluorescent polymers is an area of active research. Overall, 2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline has shown great promise in various fields of scientific research and is likely to continue to be an important compound for many years to come.
科学的研究の応用
2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been investigated for its potential use as an antibacterial and antifungal agent. In material science, 2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline has been used as a building block for the synthesis of fluorescent polymers. In analytical chemistry, 2-(4-bromophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline has been used as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
[2-(4-bromophenyl)quinolin-4-yl]-(4-ethylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O/c1-2-25-11-13-26(14-12-25)22(27)19-15-21(16-7-9-17(23)10-8-16)24-20-6-4-3-5-18(19)20/h3-10,15H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVMZRMNOKFHKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



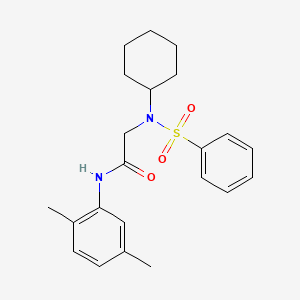
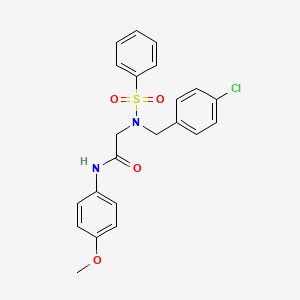
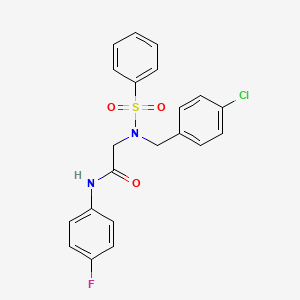
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3437300.png)
![N~2~-cyclohexyl-N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3437302.png)
![N-{4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B3437315.png)
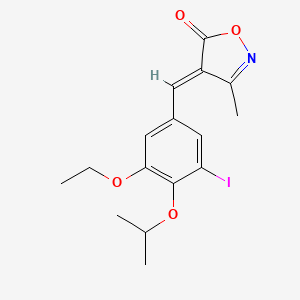
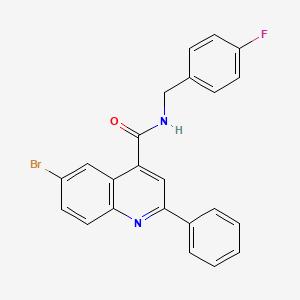
![4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoic acid](/img/structure/B3437343.png)
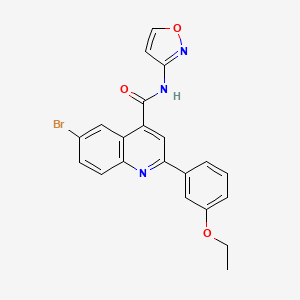
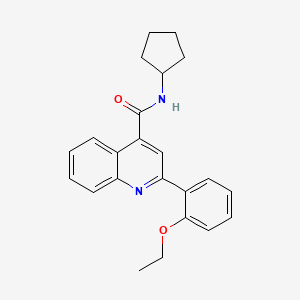
![N-{4-[acetyl(methyl)amino]phenyl}-6-bromo-2-(3-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3437361.png)
